

Unveiling CGP-82996: A Technical Primer on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CGP-82996	
Cat. No.:	B10769079	Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of **CGP-82996**, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacological background of this compound.

Introduction to CGP-82996 (CINK4)

CGP-82996, also known as CINK4, is a small molecule inhibitor that has demonstrated significant potential in cancer research. It belongs to a class of compounds that target the cell cycle machinery, specifically the G1 phase, by inhibiting the activity of CDK4 and CDK6. These kinases are crucial for the phosphorylation of the retinoblastoma protein (pRb), a key step in cell cycle progression. Dysregulation of the CDK4/6-pRb pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

Chemical Profile:

Property	Value
IUPAC Name	trans-4-[[6-(ethylamino)-2-[[1- (phenylmethyl)-1H-indol-5-yl]amino]-4- pyrimidinyl]amino]-cyclohexanol
Molecular Formula	C27H32N6O
Molecular Weight	456.6 g/mol
CAS Number	359886-84-3

Discovery and Rationale

The discovery of **CGP-82996** is rooted in the broader effort to develop selective inhibitors of cyclin-dependent kinases for cancer therapy. The overactivation of CDK4 and CDK6, often due to amplification of cyclin D genes or loss of endogenous inhibitors like p16INK4a, leads to uncontrolled cell proliferation. Therefore, the rationale behind the development of **CGP-82996** was to create a molecule that could selectively block the ATP-binding pocket of CDK4 and CDK6, thereby restoring cell cycle control and inducing apoptosis in cancer cells.

While the seminal discovery publication for **CGP-82996** is not readily available in the public domain, its emergence is part of the extensive research into pyrimidine-based kinase inhibitors. The core structure, a substituted diaminopyrimidine, is a common scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.

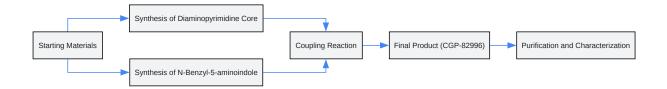
Biological Activity and Quantitative Data

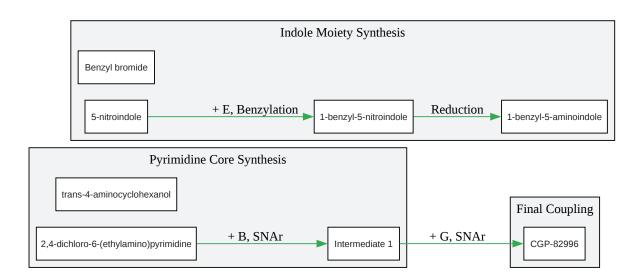
CGP-82996 has been characterized as a potent inhibitor of CDK4 and CDK6, with demonstrated activity in both enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of CGP-82996

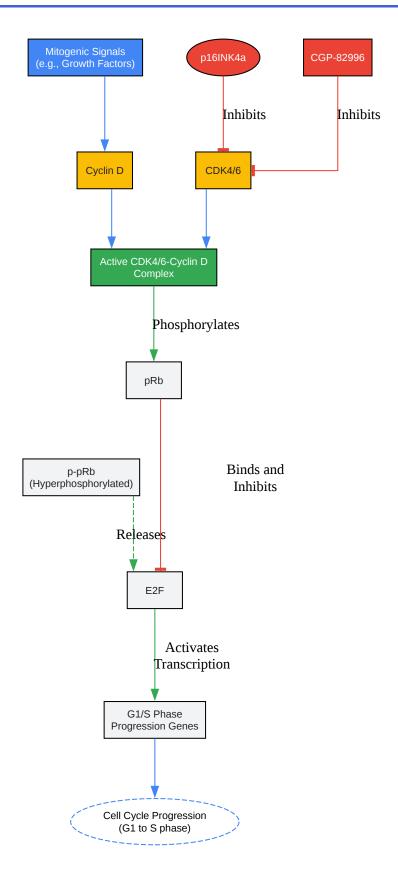
Target Kinase	IC50 (μM)
CDK4/cyclin D1	1.5
CDK6/cyclin D1	5.6
Cdk5/p35	25

Table 2: Cellular Activity of CGP-82996


Cell Line	Assay	Effect
U2OS (osteosarcoma)	Cell Cycle Analysis	G1 phase arrest
U2OS (osteosarcoma)	Apoptosis Assay	Induction of apoptosis
Various Cancer Cell Lines	Proliferation Assay	Inhibition of cell growth


Synthesis Pathway

The synthesis of **CGP-82996** involves a multi-step process culminating in the assembly of the final molecule from key building blocks. While a specific, detailed experimental protocol from a primary discovery paper is not available, a plausible synthetic route can be inferred from established organic chemistry principles and published syntheses of analogous compounds. The general strategy involves the sequential construction of the substituted pyrimidine core.


A potential logical workflow for the synthesis is outlined below:

Click to download full resolution via product page

 To cite this document: BenchChem. [Unveiling CGP-82996: A Technical Primer on its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769079#cgp-82996-discovery-and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com